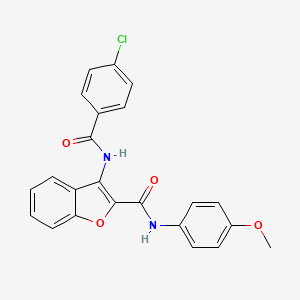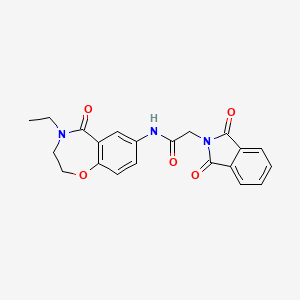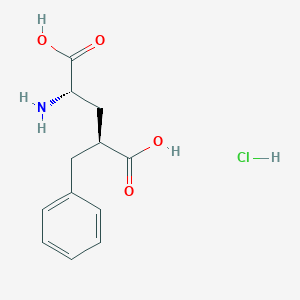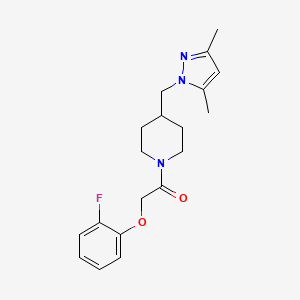
5-chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C13H13ClN2O3 and its molecular weight is 280.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicidal Activity:
- Nicotinamides, including variants like 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, have been studied for their herbicidal properties. One such compound demonstrated significant herbicidal activity against duckweed, suggesting potential agricultural applications for similar compounds (Chen Yu et al., 2021).
Crystallography and Molecular Structure:
- Research on nicotinamides includes the study of their crystal structures. For example, the crystal structure of compounds like 2-chloro-N-(6-methyl-2-pyridinyl)nicotinamide was reported, providing insights into molecular conformations and interactions (Elisa L. Fernandes et al., 2006).
Antimicrobial Screening:
- Compounds derived from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole, similar in structure to nicotinamides, have been evaluated for their antimicrobial properties. Some showed comparable effectiveness to standard drugs against various bacterial and fungal species (N. Patel & Faiyazalam M. Shaikh, 2010).
Biological Importance in Pesticides and Fungicides:
- Certain nicotinamide derivatives, like N-(4-bromophenyl)-5,6-dichloronicotinamide, have been identified for their significance as herbicidal, pesticidal, or fungicidal agents. Their molecular structure and hydrogen bonding play a crucial role in these applications (J. Jethmalani et al., 1996).
Cocrystal Formation and Interactions:
- Studies on the cocrystal formation of nicotinamide with other compounds, such as 2-chloro-5-nitrobenzoic acid, reveal intricate hydrogen bonding and molecular interactions, contributing to our understanding of supramolecular chemistry (Keshab M. Bairagi et al., 2019).
Supramolecular Chemistry:
- Research into supramolecular structures involving nicotinamide derivatives like 2-chloro-N-(nitrophenyl)nicotinamides aids in understanding molecular assembly and hydrogen bonding patterns, which are key in designing new materials and pharmaceuticals (M. D. de Souza et al., 2005).
Synthesis of Fluorescent Analogs:
- Nicotinamide analogs, such as nicotinamide 1,N(6)-ethenoadenine dinucleotide, have been synthesized for use in biochemical studies due to their fluorescent properties, contributing to the understanding of coenzyme behavior and interactions (J. Barrio et al., 1972).
Antiprotozoal Activity:
- Studies on derivatives of nicotinamide, such as 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine, have shown significant antiprotozoal activity, highlighting their potential in developing new treatments for protozoal infections (M. Ismail et al., 2003).
Propiedades
IUPAC Name |
5-chloro-6-(oxolan-3-yloxy)-N-prop-2-ynylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-2-4-15-12(17)9-6-11(14)13(16-7-9)19-10-3-5-18-8-10/h1,6-7,10H,3-5,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULFYPKFPSDKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC(=C(N=C1)OC2CCOC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(4-ethoxyphenyl)acetamido]thiophene-3-carboxamide](/img/structure/B2493708.png)
![5-(4-ethoxyphenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2493709.png)

![Ethyl 2-{4-methoxy-[1,1'-biphenyl]-3-YL}acetate](/img/structure/B2493711.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2493712.png)


![4-{Octahydrocyclopenta[c]pyrrol-2-yl}-2-(trifluoromethyl)pyridine](/img/structure/B2493718.png)
![1-(4-tert-butylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2493719.png)
![4-(benzylsulfonyl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2493720.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(propane-2-sulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2493722.png)
![Methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate](/img/structure/B2493724.png)
![5-(4-butoxyphenyl)-1-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2493728.png)
